molecular formula C10H11NO4 B2761595 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid CAS No. 33522-63-3

2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid

Cat. No.: B2761595
CAS No.: 33522-63-3
M. Wt: 209.201
InChI Key: XHBLRJRZRFZSGW-UHFFFAOYSA-N
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Description

2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid is a synthetic compound that belongs to the class of non-proteinogenic amino acids. It is known for its unique chemical structure and biological properties, making it a valuable compound in scientific research. This compound is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity, learning, and memory.

Scientific Research Applications

2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid has numerous applications in scientific research. In chemistry, it serves as a versatile building block for synthesizing complex molecules. In biology and medicine, it is used to study the function of metabotropic glutamate receptors and their role in neurological processes. The compound’s unique structure also makes it valuable in material science for developing new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid involves several steps. One common method includes the use of a palladium-catalyzed amination reaction . This process involves the coupling of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are part of the broader field of organic synthesis and are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.

Mechanism of Action

The mechanism of action of 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid involves its interaction with metabotropic glutamate receptor subtype 5 (mGluR5). As an agonist, it binds to the receptor and activates it, leading to downstream signaling pathways that influence synaptic plasticity, learning, and memory. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of synaptic strength.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid include other non-proteinogenic amino acids and derivatives of benzodioxole. Examples include 2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropionic acid and N-Fmoc-®-2-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid .

Uniqueness: What sets this compound apart is its potent agonistic activity on mGluR5 and its unique chemical structure, which provides a distinct set of biological and chemical properties. This makes it a valuable tool in research focused on neurological functions and the development of new therapeutic agents.

Properties

IUPAC Name

2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8/h1-2,4,7H,3,5,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBLRJRZRFZSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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